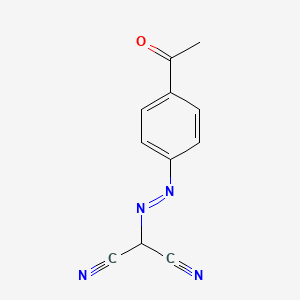![molecular formula C14H10N2O3 B14755543 2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid](/img/structure/B14755543.png)
2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, attached to a phenylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-aminopyridin-3-ol with dimethyl phthalate and anilines in the presence of an ionic liquid medium such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at 80–85°C for 90–120 minutes . This method offers advantages such as good yields, environmental friendliness, and mild reaction conditions.
Industrial Production Methods
the use of ionic liquids and multicomponent reactions (MCRs) is a promising approach for scaling up the synthesis due to their efficiency and environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, particularly in the development of enzyme inhibitors.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer activity.
Wirkmechanismus
The mechanism of action of 2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase through key hydrogen bond interactions . This inhibition can disrupt various cellular pathways, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share a similar heterocyclic core and have been studied for their PI3K inhibitory activity.
Oxazole Derivatives: Compounds with an oxazole ring fused to other aromatic systems have similar chemical properties and applications.
Uniqueness
2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid is unique due to its specific combination of an oxazole-pyridine fused ring system with a phenylacetic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C14H10N2O3 |
|---|---|
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
2-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C14H10N2O3/c17-12(18)8-9-3-5-10(6-4-9)13-16-11-2-1-7-15-14(11)19-13/h1-7H,8H2,(H,17,18) |
InChI-Schlüssel |
JHIFVRIWFXYSJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)OC(=N2)C3=CC=C(C=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)










![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
